iCRT14 - 677331-12-3

iCRT14

Catalog Number: EVT-270001
CAS Number: 677331-12-3
Molecular Formula: C21H17N3O2S
Molecular Weight: 375.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

iCRT14, also known as iCRT-14, is a small molecule inhibitor that specifically targets the Wnt/β-catenin signaling pathway. [, , ] It acts by disrupting the interaction between β-catenin and TCF (T-cell factor), thereby inhibiting the transcription of Wnt target genes. [, , ] iCRT14 is widely used in scientific research to investigate the role of the Wnt/β-catenin pathway in various biological processes and disease models. [, , , , , , , ]

Synthesis Analysis

The synthesis of iCRT14 involves a multi-step process that starts with the reaction of 2,5-dimethylpyrrole with 3-pyridinecarboxaldehyde. This is followed by a series of reactions including cyclization, oxidation, and condensation to yield the final product, 5-[[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-3-phenyl-2,4-thiazolidinedione (iCRT14). [, ]

Molecular Structure Analysis

iCRT14 is a heterocyclic organic compound with a molecular weight of 375.45 g/mol. [] Its molecular formula is C21H17N3O2S. [] The structure consists of a central thiazolidinedione ring linked to a substituted pyrrole ring through a methylene bridge. [] The pyrrole ring is further substituted with a 3-pyridyl group. []

Mechanism of Action

iCRT14 specifically inhibits the Wnt/β-catenin signaling pathway by preventing the interaction between β-catenin and TCF transcription factors. [, , ] In the canonical Wnt pathway, β-catenin translocates to the nucleus and forms a complex with TCF, activating the transcription of Wnt target genes. [, , , , , , , ] By binding to β-catenin, iCRT14 disrupts the formation of this complex, thus blocking downstream gene transcription. [, , ]

Applications
  • Cancer Research:
    • iCRT14 has shown efficacy in inhibiting the growth and migration of various cancer cell lines, including acute lymphoblastic leukemia, [, ] cervical cancer, [] colorectal cancer, [, ] esophageal squamous cell carcinoma, [] gastric cancer, [, ] and breast cancer. [, , ]
    • It has demonstrated synergistic effects when used in combination with conventional chemotherapy drugs in some cancer models. [, , ]
    • iCRT14 has been shown to increase the sensitivity of cancer cells to immunotherapy by modulating the tumor microenvironment. [, , ]
  • Infectious Diseases:
    • iCRT14 has been shown to inhibit the replication of various viruses, including influenza virus, [] avian leukosis virus, [] bovine herpesvirus, [, ] and Chikungunya virus. []
  • Regenerative Medicine:
    • iCRT14 has been used to study the role of the Wnt/β-catenin pathway in organ regeneration, such as intestinal regeneration in sea cucumbers. []
  • Other Applications:
    • iCRT14 has been utilized to investigate the role of the Wnt/β-catenin pathway in endothelial dysfunction, [] type 1 diabetes cardiomyopathy, [] and the differentiation of human induced pluripotent stem cells into pacemaker cells. []
    • It has also been used to enhance transgene expression in gene therapy studies. [, ]

Wnt3a

Relevance: Wnt3a serves as a positive control in studies investigating iCRT14's inhibitory effects on the Wnt/β-catenin pathway. While iCRT14 disrupts the interaction between β-catenin and TCF, inhibiting downstream gene transcription, Wnt3a promotes pathway activation, offering a comparative basis for understanding iCRT14's mechanism of action. [, , ]

Lithium Chloride (LiCl)

Relevance: Similar to Wnt3a, LiCl is often employed as a positive control in studies evaluating iCRT14's inhibitory effects on the Wnt/β-catenin pathway. [, , ] The contrasting effects of LiCl and iCRT14 on β-catenin levels and target gene expression highlight iCRT14's specific action on the β-catenin/TCF interaction.

SB216763 (S33)

Relevance: SB216763, by activating the Wnt/β-catenin pathway, serves as a comparative agent to understand the inhibitory action of iCRT14 on this pathway. [] The study demonstrated that while SB216763 enhanced osteogenic differentiation, iCRT14 reversed these effects, reinforcing its role as a Wnt/β-catenin pathway inhibitor.

CCT036477

Relevance: CCT036477 shares a similar mechanism of action with iCRT14, as both compounds specifically inhibit the interaction between β-catenin and TCF. [] This shared target makes CCT036477 a close functional analog of iCRT14, and their comparable effects on MCL cells underscore their potential as therapeutic agents.

PNU-74654

Relevance: PNU-74654's mechanism of action aligns closely with that of iCRT14, as both compounds directly block the interaction between β-catenin and TCF to suppress Wnt pathway activity. [] Their combined use in a study on tamoxifen-resistant breast cancer cells further strengthens their relationship as potent inhibitors of the Wnt pathway.

PKF118-310

Relevance: Like iCRT14, PKF118-310 directly inhibits the β-catenin-TCF interaction, making it a close functional analog. [] The study on mantle cell lymphoma demonstrated that both PKF118-310 and iCRT14 effectively eliminated MCL-initiating cells, further supporting their comparable activities and potential as targeted therapies.

WAY-626611 (WAY)

Relevance: While iCRT14 acts downstream by inhibiting the β-catenin/TCF interaction, WAY-626611 exerts its effect upstream by preventing Wnt ligand secretion, ultimately suppressing the entire Wnt/β-catenin pathway. [] This difference in their mechanism of action makes WAY-626611 a valuable tool for studying the Wnt pathway at various levels and comparing its effects to iCRT14.

Nigericin (NIG)

Relevance: While iCRT14 specifically targets the Wnt/β-catenin pathway, Nigericin acts broadly on cellular ion gradients, influencing various cellular processes, including those regulated by Wnt signaling. [] This difference in their mechanisms makes their combined use in a study on cancer cell viability particularly intriguing.

C59

Relevance: Similar to WAY-626611, C59 acts upstream of iCRT14 by disrupting Wnt ligand maturation and secretion, ultimately suppressing Wnt/β-catenin pathway activation. [] This distinction in their mechanisms of action highlights the diverse approaches for targeting this pathway, with C59 offering an alternative to iCRT14's direct inhibition of β-catenin/TCF interaction.

NSC668036

Relevance: In contrast to iCRT14, which demonstrated consistent inhibitory effects on the Wnt/β-catenin pathway, NSC668036 did not exhibit the anticipated inhibitory activity in a study on cervical cancer cells. [] This difference in their efficacies underscores the importance of further investigating and validating the mechanism of action of potential Wnt pathway inhibitors like NSC668036.

Properties

CAS Number

677331-12-3

Product Name

iCRT14

IUPAC Name

(5Z)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione

Molecular Formula

C21H17N3O2S

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C21H17N3O2S/c1-14-11-16(15(2)23(14)18-9-6-10-22-13-18)12-19-20(25)24(21(26)27-19)17-7-4-3-5-8-17/h3-13H,1-2H3/b19-12-

InChI Key

NCSHZXNGQYSKLR-XDHOZWIPSA-N

SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)N(C(=O)S3)C4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

iCRT14; iCRT-14; iCRT 14; Wnt inhibitor;

Canonical SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)N(C(=O)S3)C4=CC=CC=C4

Isomeric SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)/C=C\3/C(=O)N(C(=O)S3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.